(-)-Tramadol Hydrochloride
概要
説明
(-)-Tramadol Hydrochloride: is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is the enantiomer of Tramadol, meaning it is one of two mirror-image forms of the molecule. This compound is known for its dual mechanism of action, involving both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake, making it effective for pain relief.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Tramadol Hydrochloride typically involves the following steps:
Mannich Reaction: The initial step involves a Mannich reaction between cyclohexanone, formaldehyde, and dimethylamine to form a Mannich base.
Reduction: The Mannich base is then reduced using a reducing agent such as sodium borohydride to yield the racemic mixture of Tramadol.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving the formation of diastereomeric salts with chiral acids.
Hydrochloride Formation: The final step involves converting the resolved (-)-Tramadol into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Tramadol Hydrochloride can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group in the molecule to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
科学的研究の応用
Chemistry:
Synthesis of Derivatives: (-)-Tramadol Hydrochloride is used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology:
Neurotransmitter Studies: It is used in research to study the effects of neurotransmitter reuptake inhibition.
Medicine:
Pain Management: Widely used in clinical research for developing new pain management therapies.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Pharmaceutical Manufacturing: Used in the production of pain relief medications.
作用機序
Opioid Receptor Agonism: (-)-Tramadol Hydrochloride binds to the μ-opioid receptors in the central nervous system, mimicking the effects of endogenous opioids and providing pain relief.
Inhibition of Norepinephrine and Serotonin Reuptake: It inhibits the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing their analgesic effects.
Molecular Targets and Pathways:
μ-Opioid Receptors: Primary target for its analgesic effects.
Norepinephrine and Serotonin Transporters: Inhibition leads to increased neurotransmitter levels.
類似化合物との比較
Tramadol: The racemic mixture containing both enantiomers.
Oxycodone: Another opioid analgesic with a different chemical structure but similar pain-relieving properties.
Hydrocodone: Similar to oxycodone, used for pain relief and cough suppression.
Uniqueness:
Dual Mechanism: Unlike many other opioids, (-)-Tramadol Hydrochloride has a dual mechanism of action, making it effective for both nociceptive and neuropathic pain.
Lower Abuse Potential: It has a lower potential for abuse compared to other opioids like oxycodone and hydrocodone, making it a safer option for long-term pain management.
生物活性
(-)-Tramadol hydrochloride is a synthetic opioid analgesic widely used for the management of moderate to severe pain. It is part of a racemic mixture that includes both (+)-tramadol and (-)-tramadol, each contributing distinct pharmacological effects. The biological activity of (-)-tramadol primarily involves its role as a norepinephrine reuptake inhibitor and its interaction with various receptors in the central nervous system.
Pharmacodynamics
(-)-Tramadol exhibits its analgesic effects through multiple mechanisms:
- Norepinephrine Reuptake Inhibition : This enantiomer specifically inhibits the reuptake of norepinephrine, enhancing its availability in synaptic clefts and contributing to pain modulation.
- Opioid Receptor Interaction : While (-)-tramadol has a weaker affinity for the mu-opioid receptor compared to its (+) counterpart, it still plays a role in the overall analgesic effect when administered as a racemic mixture.
- Serotonin Reuptake : The (+) enantiomer is responsible for serotonin reuptake inhibition, which complements the action of (-)-tramadol, leading to enhanced pain relief through dual neurotransmitter modulation.
Pharmacokinetics
The pharmacokinetic profile of (-)-tramadol includes:
- Absorption : Following oral administration, tramadol is rapidly absorbed with peak plasma concentrations occurring within 1.5 to 3 hours. The bioavailability ranges from 75% to 95%, influenced by first-pass metabolism.
- Metabolism : Tramadol is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4). The major active metabolite, O-desmethyltramadol (M1), has significantly higher mu-opioid receptor affinity than tramadol itself.
- Excretion : Approximately 90% of tramadol metabolites are excreted via the kidneys, necessitating dosage adjustments in patients with renal impairment.
Table 1: Receptor Binding Affinity and Activity
Receptor Type | Binding Affinity (Ki, nM) | Activity |
---|---|---|
Mu-opioid receptor | Variable | Agonist (weaker for -) |
Norepinephrine | >10,000 | Inhibitory |
Serotonin | 1,820 | Inhibitory |
TRPV1 | >10,000 | Inhibitory |
TRPA1 | 100–10,000 | Inhibitory |
Clinical Efficacy
Recent studies have demonstrated the efficacy and safety profile of (-)-tramadol in various clinical settings:
- Chronic Pain Management : A study involving patients with knee osteoarthritis showed that tramadol significantly reduced pain scores compared to placebo, with a cumulative retention rate of 83.7% in the tramadol group versus 69.0% in placebo .
- Adverse Events : Common adverse effects include nausea, dizziness, and constipation. In clinical trials, approximately 80% of patients reported at least one adverse event during treatment periods .
Case Studies
A notable case study highlighted a patient who developed dependence on tramadol after prolonged use. The patient successfully underwent treatment involving buprenorphine and psychotherapy, illustrating the potential for dependence associated with tramadol use .
特性
IUPAC Name |
(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-KUARMEPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-47-0 | |
Record name | tramadol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。